4-(2-Thiazolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Thiazolyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a thiazole ring attached to a benzenesulfonamide moiety, making it a valuable candidate in medicinal chemistry for its potential antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thiazolyl)benzenesulfonamide typically involves the condensation of 2-amino-4-aryl-thiazole with 4-chlorosulfonylbenzylidine-2,4-thiazolidinedione. The reaction is carried out in the presence of dry pyridine and acetic anhydride, followed by crystallization from ethanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
4-(2-Thiazolyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activity by inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2-Thiazolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
2-Amino-4-aryl-thiazole: Shares the thiazole ring structure but lacks the benzenesulfonamide moiety.
4-Chlorosulfonylbenzylidine-2,4-thiazolidinedione: Contains the benzenesulfonamide group but differs in the thiazole ring substitution
Uniqueness: 4-(2-Thiazolyl)benzenesulfonamide is unique due to its combined thiazole and benzenesulfonamide structure, which imparts both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
1099660-77-1 |
---|---|
Molecular Formula |
C9H8N2O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13) |
InChI Key |
OFXHFOFJYPSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.